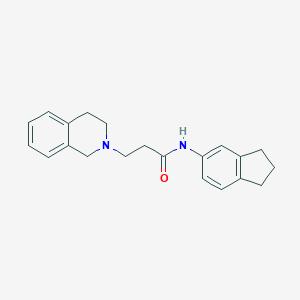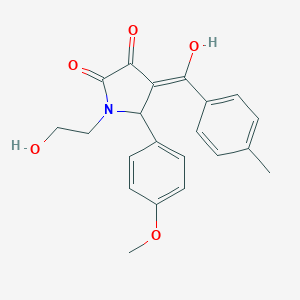
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, also known as DIPLA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DIPLA is a synthetic compound that is designed to target specific biological pathways, with the aim of modulating cellular processes and improving health outcomes. In
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the fields of neuroscience and cancer research. In neuroscience, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to modulate the activity of certain neurotransmitter receptors, including the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in a range of physiological processes, including mood regulation, pain perception, and motor function, and are therefore potential targets for the treatment of neurological disorders such as schizophrenia, depression, and Parkinson's disease.
In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and prostate cancer. This effect is thought to be mediated through the modulation of certain signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway, which are involved in cell survival and proliferation.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. In neuroscience, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to act as a partial agonist at the dopamine D2 receptor and as a sigma-1 receptor agonist, which may contribute to its antipsychotic and antidepressant effects. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to inhibit the Akt/mTOR pathway and the NF-κB pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to have a range of biochemical and physiological effects, depending on the specific biological pathway that it targets. In neuroscience, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to modulate the activity of certain neurotransmitter receptors, which can affect mood, cognition, and motor function. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells, which can lead to cell death and tumor regression.
実験室実験の利点と制限
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This allows researchers to study the compound in a controlled environment and to investigate its effects on specific biological pathways. However, one limitation of using N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in lab experiments is that it may have off-target effects on other biological pathways, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide. One area of interest is the development of more potent and selective analogs of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, which can target specific biological pathways with greater precision. Another area of interest is the investigation of N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide's potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Overall, N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has the potential to be a valuable tool for understanding the biology of specific cellular processes and for developing new therapies for a range of diseases.
合成法
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is synthesized through a multi-step process that involves the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid with 3,4-dihydroisoquinoline-1(2H)-carboxylic acid, followed by subsequent reduction and amidation reactions. The final product is a white crystalline powder with a melting point of 168-170°C.
特性
製品名 |
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide |
|---|---|
分子式 |
C21H24N2O |
分子量 |
320.4 g/mol |
IUPAC名 |
N-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c24-21(22-20-9-8-16-6-3-7-18(16)14-20)11-13-23-12-10-17-4-1-2-5-19(17)15-23/h1-2,4-5,8-9,14H,3,6-7,10-13,15H2,(H,22,24) |
InChIキー |
XGGFCKFLFFWPJS-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCC4=CC=CC=C4C3 |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)
![1-Benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine](/img/structure/B247067.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)


![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)